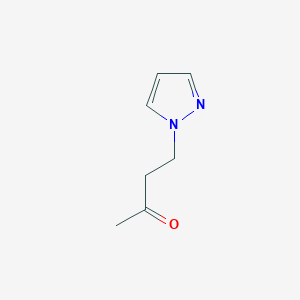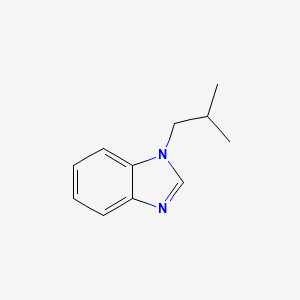
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
Overview
Description
Synthesis Analysis
While the exact synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is not described, the papers provide insights into related synthetic methods. For instance, the synthesis of aniline tetramers through SNAr coupling and subsequent reduction is detailed . Similarly, the synthesis of a key intermediate for a CCR5 antagonist involves reductive alkylation and alkylation of an amine with a nitrobenzyl bromide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be complex, as seen in the preparation and analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, which crystallizes in the orthorhombic Pbcn space group . The structure of the compound of interest would likely be characterized using similar techniques, such as NMR, IR, and possibly X-ray crystallography, to determine its precise configuration and conformation.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions. The papers suggest that these compounds can form nanoparticles through self-assembly , and they can be oxidized to form different isomers . The reactivity of this compound would be influenced by the electron-donating dioxolane group and the electron-withdrawing aniline nitrogen, which could lead to interesting reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are often studied using spectroscopic methods. For example, UV-visible spectroscopy was used to investigate the physicochemical properties of a trimethoxy aniline derivative . The compound 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane was used to determine rate constants for ion pair formations, indicating that such compounds can be useful in physical organic chemistry studies . The physical and chemical properties of the compound of interest would likely be studied using similar techniques to understand its behavior in different environments.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of derivatives of "3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline" have been explored in several studies. For instance, Qing-mei Wu et al. (2021) focused on synthesizing compounds with similar structural motifs, characterizing their structures through spectroscopy and X-ray diffraction, and performing DFT calculations to compare spectroscopic data and analyze molecular properties. These compounds, including borolan-2-yl derivatives, exhibit specific vibrational properties and molecular conformations, indicating their potential in material science and chemical synthesis (Qing-mei Wu et al., 2021).
Photophysical Properties and Applications
Research has also delved into the photophysical properties and potential applications of compounds related to "this compound." For example, studies on tetradentate bis-cyclometalated platinum complexes incorporating similar aniline derivatives have highlighted their luminescent properties, with implications for electroluminescence and organic light-emitting diodes (OLEDs). The research demonstrates the potential of these compounds in developing high-efficiency OLED devices with a broad emission spectrum covering from blue to red regions (Dileep A. K. Vezzu et al., 2010).
Electrochemical Synthesis and Energy Applications
Another area of research involves the electrochemical synthesis of novel polymers based on derivatives of aniline, demonstrating their utility in energy conversion technologies. Leyla Shahhosseini et al. (2016) synthesized a novel polymer and its composite with graphene, optimized for use as a counter electrode in dye-sensitized solar cells, showing an increase in energy conversion efficiency. This highlights the potential of derivatives of "this compound" in renewable energy applications (Leyla Shahhosseini et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLVZPDWVBYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC(=CC=C2)N)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354652 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51226-15-4 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51226-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)




![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)



